

A Technical Guide to the Genetic Engineering of Human Insulin for Research

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Compound of Interest

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This whitepaper provides a comprehensive technical overview of the methodologies involved in the genetic engineering, production, and purification of recombinant human insulin for research and drug development applications. It details the common expression systems, provides step-by-step experimental protocols, and outlines the critical signaling pathway that insulin governs. This guide is intended for researchers, scientists, and professionals in the field of biotechnology and drug development.

Overview of Recombinant Insulin Production

The production of recombinant human insulin is a cornerstone of modern biotechnology. The process begins with the design and synthesis of the human proinsulin gene, which is then cloned into an expression vector. This vector is introduced into a suitable host organism, typically the bacterium *Escherichia coli* or the methylotrophic yeast *Pichia pastoris*.^{[1][2][3]} The host cells are then cultured in large-scale fermenters to generate a significant biomass. Following fermentation, the proinsulin is extracted and purified. A critical step involves the enzymatic cleavage of the proinsulin molecule to yield mature, active human insulin, which then undergoes final purification.^{[4][5][6]}

The "proinsulin route" is now the preferred commercial method as it requires only a single fermentation and a more streamlined purification process compared to the original approach of synthesizing the A and B chains separately.^{[7][8][9]}



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General workflow for recombinant human insulin production.

Expression Systems for Human Insulin

The choice of expression system is critical and depends on factors such as cost, yield, and post-translational modifications. *E. coli* and *Pichia pastoris* are the most widely used hosts for recombinant insulin production.[1][10]

- *Escherichia coli*: As a prokaryotic host, *E. coli* offers rapid growth, high cell density cultivation, and well-established genetic tools.[1] It is often used for producing non-glycosylated proteins like insulin. A major characteristic of high-level expression in *E. coli* is the formation of the target protein as insoluble aggregates called inclusion bodies (IBs).[1][5][7] While this simplifies initial isolation, it necessitates subsequent solubilization and protein refolding steps to obtain the correctly folded, active protein.[4][7]
- *Pichia pastoris*: This methylotrophic yeast is a eukaryotic system that combines the ease of genetic manipulation, similar to *E. coli*, with the capacity for post-translational modifications.[11][12] A key advantage of *P. pastoris* is its ability to secrete the recombinant protein into the culture medium, which significantly simplifies the initial purification process.[11][13][14] The use of the strong, tightly regulated alcohol oxidase 1 (AOX1) promoter allows for high-level, methanol-inducible expression.[10][15]

Table 1: Comparison of *E. coli* and *Pichia pastoris* for Insulin Production

Feature	Escherichia coli	Pichia pastoris
Host Type	Prokaryote	Eukaryote (Yeast)
Protein Location	Intracellular (Inclusion Bodies) [1][5]	Secreted into medium[11][13]
Post-Translational Modification	Lacks complex modifications (e.g., glycosylation)[1]	Capable of glycosylation[10] [11][12]
Key Advantage	High yield, rapid growth, low-cost media[1]	Secretion simplifies purification, proper protein folding[11][14]
Key Disadvantage	Inclusion body formation requires complex refolding steps[5][7]	Slower growth than E. coli, methanol induction can be hazardous
Reported Yield	~5 g/L (Fed-batch fermentation)[16]	1.1 - 1.2 g/L (Shake flask)[16]

Detailed Experimental Protocols

The following sections provide generalized protocols for the key stages of recombinant insulin production. These should be optimized for specific laboratory conditions and constructs.

This protocol describes the creation of an expression vector containing the human proinsulin gene, optimized for expression in *P. pastoris*.

- Gene Design and Synthesis:
 - Design a synthetic human proinsulin gene sequence. The sequence should consist of the B-chain, C-peptide, and A-chain.
 - Perform codon optimization for the chosen expression host (e.g., *P. pastoris*) to enhance translation efficiency.
 - Incorporate restriction sites (e.g., EcoRI and NotI) at the 5' and 3' ends, respectively, for subsequent cloning into the expression vector.[17]

- Include a start codon (ATG) and a stop codon (TAA).
- Synthesize the designed gene commercially.
- Vector Preparation:
 - Select an appropriate expression vector. For secreted expression in *P. pastoris*, the pPIC9K vector is a common choice. This vector contains the α -factor secretion signal sequence, which directs the expressed protein out of the cell.[\[17\]](#)[\[18\]](#)
 - Digest 5 μ g of the pPIC9K plasmid with EcoRI and NotI restriction enzymes in a final volume of 50 μ L according to the manufacturer's protocol.
 - Incubate at 37°C for 2 hours.
 - Purify the linearized vector using a gel purification kit to remove the excised fragment.
- Ligation:
 - Perform a ligation reaction to insert the synthetic proinsulin gene into the linearized pPIC9K vector.
 - Use a molar ratio of 3:1 (insert:vector). A typical reaction mix (20 μ L) includes:
 - Linearized pPIC9K vector: 50 ng
 - Proinsulin gene insert: ~15 ng
 - T4 DNA Ligase Buffer (10x): 2 μ L
 - T4 DNA Ligase: 1 μ L
 - Nuclease-free water: to 20 μ L
 - Incubate at 16°C overnight or at room temperature for 2 hours.
- Transformation into *E. coli*:

- Transform chemically competent *E. coli* DH5α cells with 10 μL of the ligation product using the heat-shock method (42°C for 45 seconds).[\[17\]](#)[\[19\]](#)
- Plate the transformed cells on Low Salt LB agar plates containing ampicillin (100 μg/mL) for selection.
- Incubate at 37°C overnight.
- Verification:
 - Select several colonies and perform plasmid minipreps.
 - Verify the correct insertion of the proinsulin gene via restriction digest analysis and Sanger sequencing.

This protocol outlines the production of proinsulin as inclusion bodies in *E. coli* and its subsequent processing.

- Transformation and Expression:
 - Transform an expression strain of *E. coli* (e.g., BL21(DE3)) with an appropriate expression vector (e.g., pET vector containing the proinsulin gene).
 - Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
 - Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
 - Induce protein expression by adding IPTG to a final concentration of 1 mM.
 - Continue incubation for 4-6 hours at 37°C.
- Inclusion Body (IB) Isolation and Washing:
 - Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using sonication or high-pressure homogenization.
- Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet the inclusion bodies.
- Wash the IBs sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove cellular debris and contaminants.[\[5\]](#)
- Solubilization and Refolding:
 - Solubilize the washed IBs in a strong denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl, 50 mM Tris, 100 mM DTT, pH 8.0).
 - Refold the solubilized proinsulin by rapid or stepwise dilution into a refolding buffer (e.g., 100 mM Tris-HCl, pH 8.5, with a redox system like glutathione). This is a critical step that must be optimized.[\[20\]](#)
- Enzymatic Cleavage:
 - After refolding, adjust the pH of the proinsulin solution to ~8.0.
 - Add Trypsin and Carboxypeptidase B to cleave the C-peptide, converting proinsulin to mature insulin.[\[6\]](#) The typical enzyme-to-protein ratio is 1:200 (w/w) for trypsin.
 - Incubate at a controlled temperature (e.g., 25°C) for 1-2 hours, monitoring the conversion by HPLC.
- Purification:
 - Purify the mature insulin using a multi-step chromatography process.[\[4\]](#)[\[5\]](#)
 - Ion-Exchange Chromatography (IEX): Use a cation exchange column to separate insulin from remaining proinsulin and other impurities.
 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Use a C18 column for high-resolution polishing to achieve >98% purity.[\[21\]](#)
- Transformation of *P. pastoris*:

- Linearize the verified pPIC9K-proinsulin vector with an enzyme like Sall to promote integration into the *P. pastoris* genome.[\[17\]](#)
- Transform competent *P. pastoris* GS115 cells with the linearized plasmid via electroporation.[\[17\]](#)[\[18\]](#)
- Plate on Regeneration Dextrose Bacto Agar (RDB) plates and select for Histidine prototrophs (His+).
- Screen His+ transformants for high-level expression by growing them in small-scale cultures and inducing with methanol.
- Fed-Batch Fermentation:
 - Grow the best-producing clone in a bioreactor using a defined basal salt medium (BSM) with glycerol as the initial carbon source.[\[13\]](#)
 - After the glycerol is consumed (indicated by a spike in dissolved oxygen), begin the methanol induction phase.
 - Feed a solution of methanol and trace salts (PTM1) into the bioreactor at a controlled rate for 4-6 days to induce proinsulin expression and secretion.[\[18\]](#)
- Harvesting and Clarification:
 - Harvest the culture broth from the fermenter.
 - Remove the *P. pastoris* cells by centrifugation or tangential flow filtration to obtain the supernatant containing the secreted proinsulin.[\[18\]](#)
- Purification and Conversion:
 - Concentrate the supernatant.
 - Purify the secreted proinsulin using chromatography, typically starting with ion-exchange chromatography.

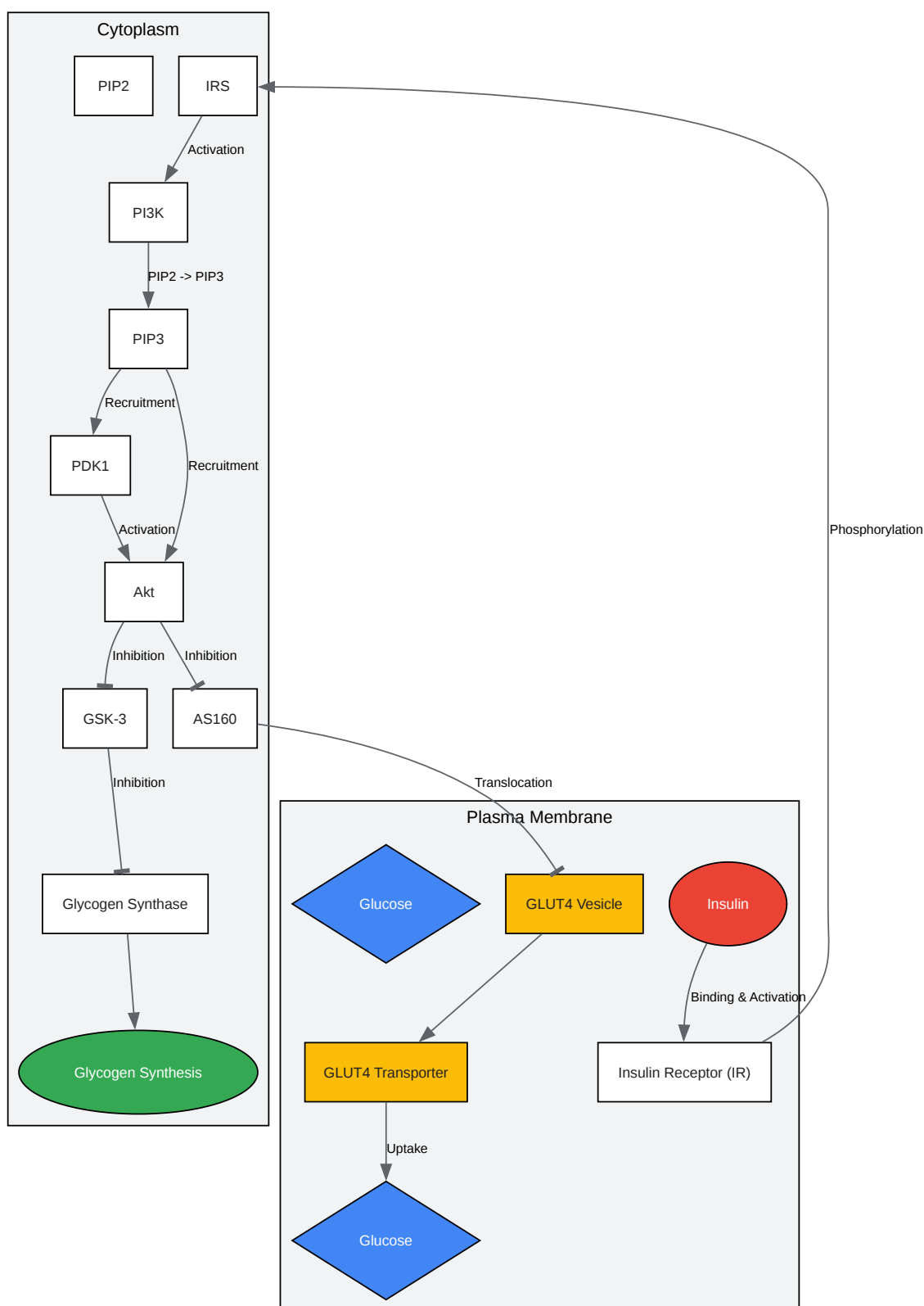
- Perform enzymatic cleavage with Trypsin and Carboxypeptidase B as described in Protocol 2, Step 4.
- Conduct final polishing steps, usually involving one or two RP-HPLC steps, to obtain highly pure human insulin.[13]

The Insulin Signaling Pathway

Insulin exerts its metabolic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase present on the surface of target cells like muscle, fat, and liver cells.[22][23] This binding event triggers a complex intracellular signaling cascade that ultimately regulates glucose, lipid, and protein metabolism.[23][24]

- **Receptor Activation:** The binding of insulin to the α -subunits of the IR induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β -subunits.[22][23]
- **IRS Docking and PI3K Activation:** The activated IR phosphorylates various intracellular substrates, most notably Insulin Receptor Substrate (IRS) proteins.[25][26] Phosphorylated IRS acts as a docking site for proteins containing SH2 domains, including the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[23][25]
- **PIP3 Generation and Akt Activation:** The recruitment of PI3K to IRS activates its catalytic p110 subunit. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[23] PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains, such as PDK1 and Akt (also known as Protein Kinase B), to the plasma membrane.[23][25]
- **Downstream Effects of Akt:** At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2. Activated Akt is a crucial node in the pathway, phosphorylating numerous downstream targets to mediate most of insulin's metabolic effects, including:
 - **Glucose Uptake:** Akt phosphorylates AS160, which in turn promotes the translocation of GLUT4 glucose transporter vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the blood.[24][25][26]

- Glycogen Synthesis: Akt phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting the storage of glucose as glycogen in the liver and muscle.[\[26\]](#)
- Protein Synthesis: Akt activates the mTOR pathway, which promotes protein synthesis.[\[24\]](#)
[\[26\]](#)
- Lipid Synthesis: Insulin signaling promotes the synthesis of lipids.[\[24\]](#)



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Simplified insulin signaling pathway leading to glucose uptake.

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References

- 1. jrnl.nau.edu.ua [jrnl.nau.edu.ua]
- 2. Human Insulin: History, Recent Advances, and Expression Systems for Mass Production | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Expression and purification of recombinant human insulin from E. coli 20 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream processing of recombinant human insulin and its analogues production from E. coli inclusion bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2010062279A1 - Method for producing human recombinant insulin - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Making, Cloning, and the Expression of Human Insulin Genes in Bacteria: The Path to Humulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. Expression and Purification of C-Peptide Containing Insulin Using Pichia pastoris Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pichia pastoris: The Yeast That Produces Insulin [synapse.patsnap.com]
- 12. proteobiojournal.com [proteobiojournal.com]
- 13. japsonline.com [japsonline.com]
- 14. Secretory expression and characterization of insulin in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlantis-press.com [atlantis-press.com]
- 16. researchgate.net [researchgate.net]
- 17. impactfactor.org [impactfactor.org]

- 18. A Simplified and Efficient Process for Insulin Production in *Pichia pastoris* | PLOS One [journals.plos.org]
- 19. monash.edu [monash.edu]
- 20. Refolding and simultaneous purification of recombinant human proinsulin from inclusion bodies on protein-folding liquid-chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New and efficient purification process for recombinant human insulin produced in *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 23. cusabio.com [cusabio.com]
- 24. Insulin signaling pathway | Abcam [abcam.com]
- 25. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
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